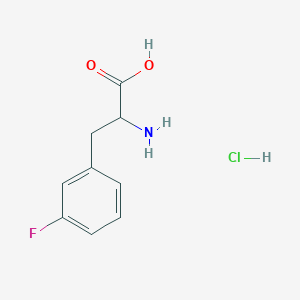

2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride

Description

2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a fluorinated aromatic amino acid derivative. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for modifying bioavailability and target specificity in drug candidates.

Properties

IUPAC Name |

2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXPJRIARBMPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2) followed by hydrolysis . Another approach involves the enzymatic synthesis using multi-enzymatic systems to transform m-fluoro-DL-phenylalanine into the desired compound .

Industrial Production Methods

Industrial production of 2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride often employs large-scale chemical synthesis techniques. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated aromatic acids.

Reduction: Reduction reactions can convert the compound into fluorinated amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated aromatic acids, fluorinated amines, and various substituted derivatives of 3-fluoro-DL-phenylalanine .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₃ClFNO₂

- Molecular Weight : 219.64 g/mol

- Structure : The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a fluorinated phenyl ring, enhancing its solubility and reactivity.

Medicinal Chemistry

2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is utilized as a building block in the synthesis of pharmaceutical agents. Its fluorinated structure can enhance the bioactivity of drugs targeting neurological disorders, making it a candidate for developing new therapeutics.

- Case Study : A study on similar compounds showed that they could modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly glutamate receptors. Its incorporation into peptides allows researchers to study protein interactions and their implications in neurodegenerative diseases.

- Case Study : Research indicated that derivatives of this compound could reduce neuronal cell death in models of oxidative stress, hinting at neuroprotective properties .

Biochemical Assays

In biochemical assays, this compound is used to evaluate the effects of amino acid modifications on protein function. This application is crucial for understanding protein interactions and mechanisms.

Material Science

The compound's unique properties are leveraged in developing fluorinated materials with enhanced performance characteristics. This includes applications in coatings and polymers that require specific chemical resistance or stability.

Research has highlighted various biological activities associated with this compound:

- Neuropharmacological Effects : Influences neurotransmitter systems, indicating potential therapeutic applications.

- Analgesic Properties : Similar compounds have shown analgesic effects in pain models, suggesting this compound may also possess such properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its incorporation into proteins and peptides, where it modulates their properties. The fluorine atom influences the acidity, basicity, hydrophobicity, and conformation of the proteins, affecting their stability and reactivity . The compound also acts as an enzyme inhibitor by binding to specific active sites and altering enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Pattern and Substitution Position

a) 2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)

- Molecular Formula: Likely C₉H₇F₃NO₂·HCl (inferred from ).

- Key Feature : Triple fluorine substitution at positions 3, 4, and 5 on the phenyl ring.

- Impact: Increased electron-withdrawing effects enhance metabolic stability but may reduce solubility compared to mono-fluorinated analogs .

b) 2-Amino-3-(4-fluorophenyl)propanoic Acid Hydrochloride (CAS 332-30-9)

- Molecular Formula: C₉H₁₀FNO₂·HCl.

- Key Feature : Fluorine at the 4-position instead of 3.

- Impact : Altered steric and electronic properties influence receptor binding; 4-fluoro derivatives are commonly used in kinase inhibitors .

c) 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid (CAS 403-90-7)

Heterocyclic and Functional Group Modifications

a) (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride (CAS 1065638-25-6)

- Molecular Formula : C₁₁H₁₂ClFN₂O₂.

- Key Feature : Incorporation of a 5-fluoroindole moiety.

- Used in serotonin pathway modulation .

b) (S)-2-Amino-3-(4-cyclopropylphenyl)propanoic Acid Hydrochloride (CAS 2512215-09-5)

Halogenated Derivatives

a) (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride (CAS 2375248-68-1)

- Molecular Formula: C₉H₁₀Cl₂FNO₂.

- Key Feature : Chlorine at 3-position and fluorine at 2-position.

- Impact : Dual halogenation enhances halogen bonding with targets like GPCRs but may elevate toxicity risks .

b) 2-Amino-3-(2,5-dichloro-4-(trifluoromethyl)thiophene)propanoic Acid Hydrochloride

Structural and Functional Comparison Table

Biological Activity

2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃ClFNO₂. Its structure includes:

- An amino group (-NH₂)

- A carboxylic acid group (-COOH)

- A fluorinated phenyl ring

This unique structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorophenyl moiety can enhance binding affinity to target proteins, potentially modulating their activity.

Key Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Neuropharmacological Effects

Studies have shown that compounds similar to 2-Amino-3-(3-fluorophenyl)propanoic acid can influence neurotransmitter systems, particularly those involving glutamate and GABA. This suggests potential applications in treating neurological disorders.

2. Analgesic Properties

Research into related compounds has indicated analgesic effects, particularly in models of pain. The structural similarities suggest that 2-Amino-3-(3-fluorophenyl)propanoic acid could exhibit similar properties.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of similar compounds revealed that they could reduce neuronal cell death in models of oxidative stress. The mechanism was linked to the modulation of glutamate receptors, suggesting that 2-Amino-3-(3-fluorophenyl)propanoic acid may offer protective benefits in neurodegenerative conditions.

Case Study 2: Analgesic Activity

In a pharmacological evaluation, derivatives of 2-Amino-3-(3-fluorophenyl)propanoic acid were tested for analgesic activity. Results indicated a significant reduction in pain responses in animal models, supporting the hypothesis that this compound could serve as a basis for developing new analgesics.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-3-(3-fluorophenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves modifying phenylalanine derivatives or coupling fluorophenyl precursors with amino acid backbones. For example, a dichlorobenzyl chloride precursor can react with an amino acid under basic conditions to introduce the fluorophenyl group . Protecting groups (e.g., Boc) are often used to stabilize the amino group during synthesis, followed by HCl treatment to form the hydrochloride salt .

- Critical Factors : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yield. Purity (>95%) is achieved via recrystallization or HPLC purification .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Analytical Techniques :

- Chiral HPLC or polarimetry to confirm enantiomeric purity (e.g., distinguishing (2R) vs. (2S) configurations) .

- NMR spectroscopy (¹H/¹³C) to verify the fluorophenyl group’s position and backbone structure .

- X-ray crystallography for absolute stereochemical assignment .

- Key Data : Molecular weight (236.10 g/mol; C₉H₁₀FNO₂·HCl), InChI key (XFOXVGBKIZQZCB-VKKIDBQXSA-N) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the hydrochloride salt or fluorophenyl group degradation .

- Stability Tests : Monitor via periodic LC-MS to detect decomposition products (e.g., free amine or defluorinated byproducts) .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Electronic Effects : The fluorine atom’s electronegativity deactivates the phenyl ring, reducing electrophilic substitution but enhancing para-directing effects in coupling reactions (e.g., Suzuki-Miyaura) .

- Case Study : Fluorine’s inductive effect stabilizes intermediates in peptide bond formation, improving coupling efficiency in solid-phase synthesis .

Q. What in vitro or in vivo models are suitable for studying this compound’s potential as a biochemical modulator?

- Biological Assays :

- Enzyme Inhibition : Test against tyrosine kinase or phenylalanine hydroxylase using fluorometric assays .

- Cell-Based Studies : Evaluate uptake in HEK293 cells via radiolabeled (³H) analogs to assess amino acid transporter affinity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular Modeling :

- Docking Simulations : Use AutoDock Vina to map binding poses with proteins like GABA receptors (fluorophenyl mimics aromatic pharmacophores) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.